

(R)-Tetrahydropapaverine Hydrochloride: A Technical Overview of Metabolic Fate and Toxicology

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Compound of Interest

Compound Name: *(R)-Tetrahydropapaverine hydrochloride*

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Abstract

(R)-Tetrahydropapaverine hydrochloride, a tetrahydroisoquinoline alkaloid, serves as a crucial chiral intermediate in the synthesis of various pharmaceuticals. Understanding its metabolic fate and toxicological profile is paramount for drug development and safety assessment. This technical guide provides a comprehensive overview of the current knowledge regarding the metabolism and toxicology of **(R)-Tetrahydropapaverine hydrochloride**, drawing upon data from related compounds where specific information is limited. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes metabolic pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

(R)-Tetrahydropapaverine (also known as (R)-Norlaudanosine) is a benzylisoquinoline alkaloid. Its hydrochloride salt is a stable, water-soluble form often used in research and pharmaceutical manufacturing. As a precursor to pharmaceutically active compounds, a thorough understanding of its behavior in biological systems is essential. This guide will delve into its metabolic pathways, primarily focusing on oxidative metabolism by cytochrome P450 enzymes,

and its toxicological characteristics, with a particular emphasis on its potential for irritation and neurotoxicity.

Metabolic Fate

The metabolic fate of **(R)-Tetrahydropapaverine hydrochloride** is not extensively documented for the specific (R)-enantiomer. However, based on the metabolism of the closely related compound papaverine and other tetrahydroisoquinolines, a primary metabolic pathway is predicted to be oxidative demethylation mediated by Cytochrome P450 (CYP) enzymes.

Predicted Metabolic Pathways

The metabolism of (R)-Tetrahydropapaverine likely involves the sequential removal of its four methoxy groups, leading to the formation of mono-, di-, tri-, and tetra-demethylated metabolites. The primary isoenzymes implicated in the metabolism of similar isoquinoline alkaloids are CYP3A4 and CYP2D6[1][2][3][4][5].

The predicted metabolic pathway can be visualized as follows:



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Predicted metabolic pathway of (R)-Tetrahydropapaverine.

Quantitative Metabolic Data

Specific pharmacokinetic parameters for **(R)-Tetrahydropapaverine hydrochloride** are not readily available in the public domain. However, data for the related compound papaverine can provide some insight into its potential disposition.

Table 1: Pharmacokinetic Parameters of Papaverine Hydrochloride (Human)

Parameter	Value	Reference
Half-life (t _{1/2})	1.5, 19, and 107 min (tri-exponential)	[6][7]
Protein Binding	91-95%	[6]
Hepatic Clearance	960 mL/min	[6]
First-Pass Metabolism	~70% (oral solution)	[6]

Note: These values are for papaverine and should be considered as indicative for **(R)-Tetrahydropapaverine hydrochloride**, not directly representative.

Toxicology

The toxicological profile of **(R)-Tetrahydropapaverine hydrochloride** indicates potential for local irritation and specific target organ toxicity, particularly neurotoxicity.

Acute Toxicity

Quantitative acute toxicity data such as LD₅₀ (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level) for **(R)-Tetrahydropapaverine hydrochloride** are not publicly available. One safety data sheet explicitly states "Acute toxicity: Not available". However, general hazard statements indicate that the compound may be harmful if swallowed.

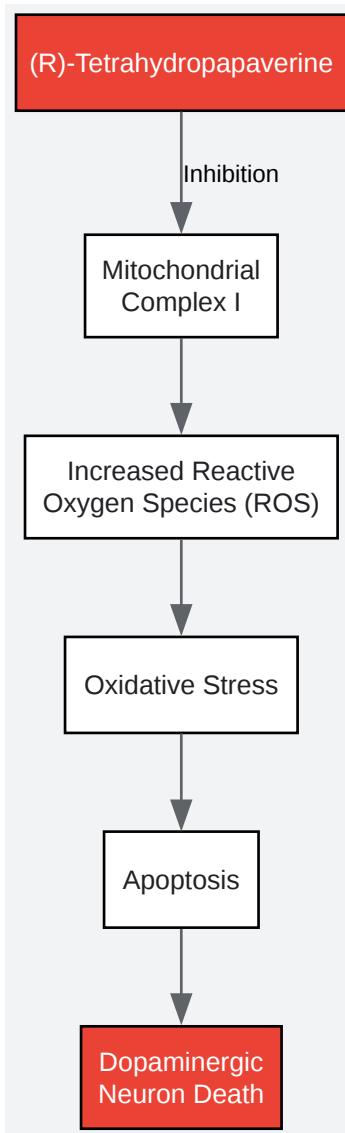
Table 2: Summary of Toxicological Hazards

Endpoint	Observation	GHS Hazard Statement
Skin Contact	Causes skin irritation, characterized by itching, scaling, reddening, or blistering.	H315: Causes skin irritation
Eye Contact	Causes serious eye irritation, characterized by redness, watering, and itching.	H319: Causes serious eye irritation
Inhalation	May cause respiratory irritation.	H335: May cause respiratory irritation
Neurotoxicity	Has neurotoxic effects on dopamine neurons.	Not specified

Neurotoxicity

A significant toxicological concern for tetrahydroisoquinolines, including (R)-Tetrahydropapaverine, is their neurotoxic effect on dopaminergic neurons[8]. Studies on the related compound tetrahydropapaverine have shown a dose-dependent decrease in tyrosine hydroxylase (TH)-positive neurons, which are characteristic of dopaminergic neurons. This toxicity is thought to be related to the inhibition of mitochondrial respiration[8].

The proposed mechanism of neurotoxicity involves the induction of oxidative stress and mitochondrial dysfunction, ultimately leading to neuronal cell death.



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Proposed mechanism of (R)-Tetrahydropapaverine-induced neurotoxicity.

Experimental Protocols

Detailed experimental protocols specifically for **(R)-Tetrahydropapaverine hydrochloride** are not widely published. The following sections outline general methodologies that are applicable for assessing the metabolic fate and toxicology of this compound.

In Vitro Metabolism Study using Liver Microsomes

This protocol provides a general framework for investigating the metabolic stability and identifying metabolites of **(R)-Tetrahydropapaverine hydrochloride**.

Objective: To determine the rate of metabolism and identify the primary metabolites of **(R)-Tetrahydropapaverine hydrochloride** in a liver microsomal system.

Materials:

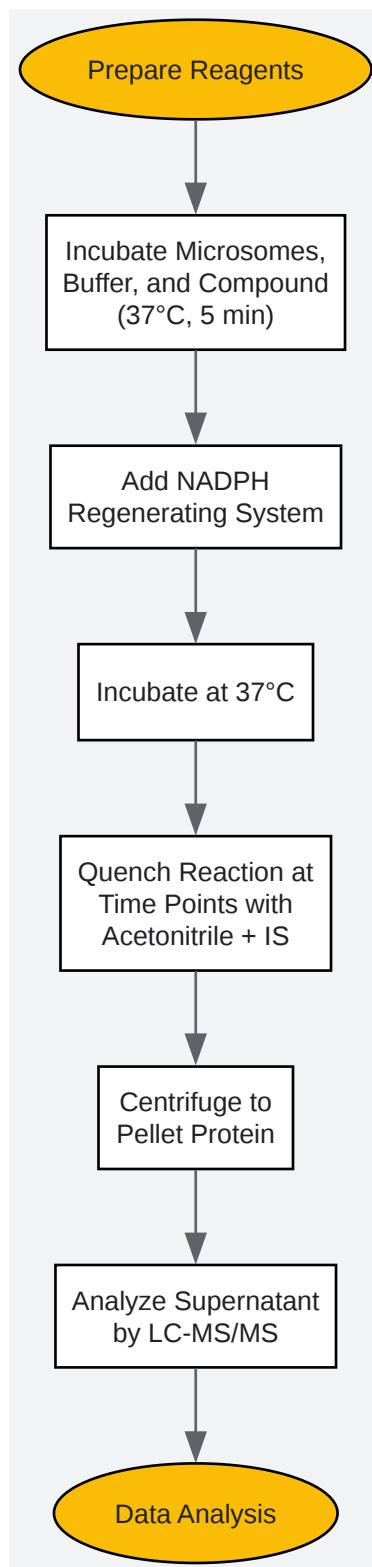
- **(R)-Tetrahydropapaverine hydrochloride**
- Human liver microsomes (or from other species of interest)
- NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
- Phosphate buffer (pH 7.4)
- Acetonitrile or other suitable organic solvent for quenching
- LC-MS/MS system

Procedure:

- Prepare a stock solution of **(R)-Tetrahydropapaverine hydrochloride** in a suitable solvent (e.g., methanol or DMSO).
- In a microcentrifuge tube, combine liver microsomes, phosphate buffer, and the test compound. Pre-incubate at 37°C for 5 minutes.
- Initiate the reaction by adding the pre-warmed NADPH regenerating system.
- Incubate at 37°C with shaking.
- At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
- Centrifuge the samples to precipitate proteins.
- Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound and identify potential metabolites.

Data Analysis:

- Calculate the percentage of the parent compound remaining at each time point.
- Determine the in vitro half-life ($t_{1/2}$) and intrinsic clearance (CLint).
- Identify metabolites by comparing the mass spectra of the samples to control samples and by analyzing fragmentation patterns.



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Workflow for in vitro metabolism study.

Acute Oral Toxicity Assessment (OECD 425)

This protocol outlines a standardized method for determining the acute oral toxicity of a substance.

Objective: To estimate the LD50 of **(R)-Tetrahydropapaverine hydrochloride** in a rodent model.

Test System: Young adult rats of a single sex (usually females).

Procedure:

- Fast the animals overnight prior to dosing.
- Administer a single oral dose of the test substance. The initial dose is selected based on available information, or a default value is used.
- Observe the animal for signs of toxicity and mortality for at least 14 days[8][9][10][11].
- The dose for the next animal is increased or decreased by a fixed factor depending on the outcome (survival or death) of the previously dosed animal[8][9][10][11].
- Continue the procedure until a stopping criterion is met (e.g., a certain number of reversals in dose-response).
- Calculate the LD50 using the maximum likelihood method.

Endpoints:

- Mortality and time to death.
- Clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior).
- Body weight changes.
- Gross necropsy findings.

In Vitro Neurotoxicity Assay

This protocol provides a general method for assessing the neurotoxic potential of a compound on cultured neuronal cells.

Objective: To evaluate the dose-dependent neurotoxicity of **(R)-Tetrahydropapaverine hydrochloride** on a dopaminergic neuron cell line (e.g., SH-SY5Y differentiated to a dopaminergic phenotype).

Materials:

- Dopaminergic neuronal cell line
- Cell culture medium and supplements
- **(R)-Tetrahydropapaverine hydrochloride**
- Reagents for assessing cell viability (e.g., MTT, LDH assay)
- Reagents for assessing apoptosis (e.g., Caspase-3/7 assay)
- Fluorescence microscope or plate reader

Procedure:

- Plate neuronal cells in a multi-well plate and allow them to adhere and differentiate.
- Treat the cells with various concentrations of **(R)-Tetrahydropapaverine hydrochloride** for a specified period (e.g., 24, 48 hours).
- After the incubation period, perform cell viability and apoptosis assays according to the manufacturer's instructions.
- Quantify the results using a plate reader or by imaging.

Data Analysis:

- Determine the EC50 (half-maximal effective concentration) for the reduction in cell viability.
- Assess the dose-dependent increase in markers of apoptosis.

Conclusion

The available data, largely inferred from related compounds, suggests that **(R)-Tetrahydropapaverine hydrochloride** is likely metabolized through oxidative O-demethylation by CYP enzymes, primarily CYP3A4 and CYP2D6. From a toxicological perspective, it presents hazards of skin, eye, and respiratory irritation, with a notable potential for neurotoxicity towards dopaminergic neurons, possibly through mitochondrial inhibition and induction of oxidative stress. The lack of specific quantitative toxicological and pharmacokinetic data for the (R)-enantiomer highlights a significant data gap. The experimental protocols outlined in this guide provide a framework for generating this crucial information, which is essential for the comprehensive risk assessment and safe development of pharmaceuticals derived from this important chiral intermediate. Further research is warranted to definitively characterize the metabolic fate and toxicological profile of **(R)-Tetrahydropapaverine hydrochloride**.

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